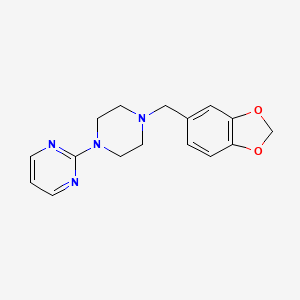

Piribedil

Descripción general

Descripción

Piribedil es un derivado de piperazina y un agente antiparkinsoniano. Actúa como agonista de los receptores de dopamina D2 y D3 y también tiene propiedades antagonistas alfa-2 adrenérgicas . This compound se utiliza en el tratamiento de la enfermedad de Parkinson, ya sea como monoterapia o en combinación con levodopa . También se emplea en el tratamiento de déficits cognitivos en personas mayores, mareos en pacientes jóvenes y manifestaciones isquémicas retinianas .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: Piribedil se puede sintetizar mediante un proceso de varios pasos que implica la reacción de piperazina con derivados de pirimidina. El método de preparación para las tabletas de liberación sostenida de this compound implica los siguientes pasos :

- Tamizado de this compound de tamaño de partícula pequeño, material de armazón hidrófilo y material de armazón hidrófobo.

- Mezcla de los materiales tamizados con un relleno, aglutinante y lubricante.

- Compresión de la mezcla en tabletas.

Métodos de Producción Industrial: La producción industrial de this compound implica la síntesis a gran escala utilizando pasos similares a los mencionados anteriormente, con medidas de control de calidad adicionales para garantizar la consistencia y pureza del producto final .

Análisis De Reacciones Químicas

Potential Impurities and Degradation

Piribedil can degrade under certain stress conditions, with the major degradant observed under oxidative stress .

-

Impurities The known impurities include 2-hydroxypyrimidine, 2-chloropyrimidine, 2-methoxypyrimidine, 1-piperonylpiperazine, and piperonal .

-

Degradation Products Under oxidative stress, an unknown degradation product with a relative retention time (RRT) of 1.17 is observed. This degradation product might be an N-oxide derivative, given that this compound contains nitrogen . this compound is generally stable under base hydrolysis, water degradation, heat stress, humidity stress, and photolytic stress .

Analytical Detection

A dual-wavelength HPLC method is used to detect this compound and its impurities .

-

Known impurities are quantified at 210 nm, while unknown impurities are quantified at 238 nm .

-

This compound test solutions are stable for 48 hours at 25±2°C .

This compound derivatives

This compound derivatives can be synthesized via condensation of 5-(chloromethyl)-8-hydroxyquinoline hydrochloride or 2-(bromomethyl)-1,4-dimethoxybenzene with commercially available piperazine in EtOH/tetrahydrofuran (THF) .

Pharmaceutical activity

This compound is a potent compound with activity related to cAMP and pERK1/2 .

Table 1: Percentage effect of this compound derivatives compared to D2 or D3 receptor reference compounds

| Compound | cAMP pIC50 ± SD (D2) | MAPK pEC50 ± SD (D2) | cAMP pIC50 ± SD (D3) | MAPK pEC50 ± SD (D3) |

|---|---|---|---|---|

| This compound | 7.5 ± 0.5 | 9.5 ± 0.4 | 9.6 ± 0.6 | 9.5 ± 0.9 |

| 5 | 6.1 ± 0.4 | 7.4 ± 0.9 | 6.4 ± 0.7 | No effect |

| 6 | 6.2 ± 0.5 | 6.7 ± 0.4 | 7.7 ± 0.5 | 6.3 ± 1.3 |

| 9 | 6.7 ± 0.4 | 7.3 ± 0.7 | 6.2 ± 0.4 | 6.6 ± 0.4 |

| 10 | 6.5 ± 0.6 | No significant effect | 6.7 ± 0.5 | No significant effect |

Percentages relate to the effect of D2 or D3 receptor reference compounds and were calculated using the maximal effect obtained after data fitting. Compounds 5 and 10 did not lead to any significant ERK1/2 phosphorylation .

Aplicaciones Científicas De Investigación

Piribedil is a non-ergot dopamine D2/D3 receptor agonist widely used in European, Latin-American, and Asian countries as an extended-release oral medication . It was first marketed in 1969 and also blocks alpha2-adrenoreceptors, with minimal effects on serotoninergic, cholinergic, and histaminergic receptors .

Clinical Efficacy in Parkinson's Disease

This compound is effective in improving motor symptoms in early and advanced Parkinson's Disease (PD), reducing the duration of the OFF condition in levodopa-treated patients, and delaying levodopa-induced motor complications . Clinical trials have demonstrated this compound's efficacy as a monotherapy or in conjunction with levodopa in non-fluctuating early PD patients .

Motor Symptoms

Randomized, double-blind studies indicate that this compound (150–300 mg/day, three times daily) is superior to placebo in improving motor disability in early PD patients .

- In a study of 405 untreated patients with early PD, this compound (up to 300 mg/day) significantly improved the Unified Parkinson Disease Rating Scale part III (UPDRS III) score compared to placebo (-4.9 points vs. 2.6 points, p < 0.0001) .

- This compound was also effective in relieving all cardinal motor symptoms .

- A significantly greater reduction in the UPDRS II (activities of daily living) score was also detected in patients on this compound .

Non-Motor Symptoms

Pilot clinical studies suggest that this compound may improve non-motor symptoms, such as apathy, but confirmatory trials are needed .

Comparison to Other Treatments

The effect of this compound appears comparable to other D2 agonists .

- This compound can be used as monotherapy or in combination with levodopa .

- The antiparkinsonian effect of this compound has been demonstrated in clinical studies .

Cognitive Function

This compound has shown potential in improving cognitive function, particularly in patients with mild cognitive impairment .

- A study found that patients with mild cognitive impairment had improvement in global cognitive function when treated with this compound .

- After 3 months, 63.3% of patients treated with this compound showed improvement versus 26.7% on placebo (p<0.01) .

- The increase in mean Mini-Mental State Examination (MMSE) score between baseline and 90 days was significantly greater for patients who received this compound compared to placebo .

Neuroprotective Potential

Dopamine agonists have been speculated to provide neuroprotection through various mechanisms, such as decreasing dopamine turnover rate and free radical generation .

- Pilot results suggested that this compound has an anti-peroxidative effect in the brain .

- In dopaminergic cell cultures, this compound reversed changes induced by cerebrospinal fluid from PD patients in a dose-dependent manner .

Other Potential Applications

This compound's original combination of D2 dopaminergic and alpha-2 adrenergic properties may have antidepressant actions and improve somnolence, attention deficit, cognitive dysfunction, or depressed mood in PD . The antidepressant properties appear more dependent on the activation of the D2 receptor, while the effects on attention and cognition may be mediated by the stimulation of acetylcholine release induced by blockade of alpha2-adrenergic presynaptic receptors .

Safety and Tolerability

Mecanismo De Acción

Piribedil ejerce sus efectos actuando como un agonista parcial en los receptores de dopamina D2 y D3 y como un antagonista en los receptores adrenérgicos alfa-2 . Esta acción dual ayuda a modular los niveles de dopamina en el cerebro, lo cual es crucial para controlar los síntomas de la enfermedad de Parkinson . Los objetivos moleculares incluyen los receptores de dopamina y los receptores adrenérgicos, que están involucrados en diversas vías neuronales .

Compuestos Similares:

Pramipexol: Otro agonista de la dopamina utilizado en el tratamiento de la enfermedad de Parkinson.

Ropinirol: Un agonista no ergótico de la dopamina con aplicaciones similares.

Apomorfina: Un agonista de la dopamina utilizado para el manejo agudo de los síntomas de la enfermedad de Parkinson.

Comparación: This compound es único debido a su doble acción sobre los receptores de dopamina y adrenérgicos, lo que proporciona un efecto terapéutico más amplio . A diferencia del pramipexol y el ropinirol, el this compound también tiene propiedades antagonistas alfa-2 adrenérgicas, lo que lo hace eficaz para tratar una gama más amplia de síntomas .

Comparación Con Compuestos Similares

Pramipexole: Another dopamine agonist used in Parkinson’s disease treatment.

Ropinirole: A non-ergot dopamine agonist with similar applications.

Apomorphine: A dopamine agonist used for acute management of Parkinson’s disease symptoms.

Comparison: Piribedil is unique due to its dual action on dopamine and adrenergic receptors, which provides a broader therapeutic effect . Unlike pramipexole and ropinirole, this compound also has alpha-2 adrenergic antagonist properties, making it effective in treating a wider range of symptoms .

Actividad Biológica

Piribedil is a synthetic non-ergot dopamine receptor agonist primarily used in the treatment of Parkinson's disease (PD). It selectively stimulates D2 and D3 dopamine receptors, with a higher affinity for the D3 subtype. This compound has shown various biological activities, including effects on dopaminergic function, cognitive performance, and potential neuroprotective properties. This article delves into the biological activity of this compound, supported by diverse research findings and case studies.

This compound acts primarily as a dopamine agonist, enhancing dopaminergic neurotransmission by stimulating D2 and D3 receptors in the brain. It also exhibits α2-adrenergic antagonist properties, which may contribute to its therapeutic effects in PD. The compound has been shown to increase dopamine receptor excitability, resulting in improved motor symptoms in patients with PD .

Parkinson's Disease

- Motor Symptoms Improvement : A randomized controlled trial demonstrated that this compound significantly improved motor symptoms in PD patients compared to placebo. The Unified Parkinson's Disease Rating Scale (UPDRS) scores indicated a notable reduction in symptoms over 12 months .

- Cognitive Effects : Cognitive performance remained generally unchanged during treatment with this compound, although some improvements were noted in specific cognitive tasks like the Wisconsin Card Sorting Test .

- Apathy and Depression : In a study involving patients with PD, this compound significantly reduced apathy scores by 34.6% compared to 3.2% in the placebo group. Additionally, it showed trends toward improvements in depression and anxiety scores .

Neuroprotective Effects

Recent studies have indicated that this compound may possess neuroprotective properties:

- Amyloid-β Production : Research showed that this compound enhances endogenous amyloid-β generation and γ-secretase activity in neuronal cells, suggesting a role in modulating amyloid pathology associated with neurodegenerative diseases .

- Noise-Induced Hearing Loss : In animal models, this compound treatment led to a significant increase in synaptic connections after noise exposure, indicating potential protective effects against auditory nerve damage .

Case Studies

- Reversible Pisa Syndrome : A case study reported a patient with dementia with Lewy bodies who developed reversible Pisa syndrome following this compound treatment. Symptoms resolved after discontinuation of the drug, highlighting the need for careful monitoring of side effects .

- Depression Treatment : In a small cohort of hospitalized depressed patients, this compound was associated with reduced REM sleep and increased latency to REM sleep, suggesting alterations in sleep architecture alongside mild antidepressant effects .

Summary of Clinical Findings

Q & A

Basic Research Questions

Q. What are the primary pharmacological mechanisms of piribedil in neurodegenerative models, and how can these be experimentally validated?

this compound acts as a dopamine D2/D3 receptor agonist and α2-adrenoceptor antagonist, modulating dopaminergic and noradrenergic pathways . To validate these mechanisms, researchers should:

- Use in vitro models (e.g., SK-N-SH cells) to measure Aβ generation and γ-secretase activity via Western blotting and ELISA .

- Conduct ex vivo studies on isolated tissues (e.g., rabbit kidney) to assess prejunctional modulation of noradrenaline release using electrophysiological or fluorometric methods .

- Employ receptor-binding assays with radiolabeled ligands to confirm affinity for D2/D3 receptors and α2-adrenoceptors.

Q. What methodologies are recommended for quantifying this compound in pharmacokinetic studies?

- HPLC with PDA/fluorescence detection : Optimize mobile phase composition (e.g., phosphate buffer with triethylamine and acetonitrile, 80:20 v/v) and column type (Hypersil Gold C18) for rapid separation (<5 min runtime) .

- Sample preparation : Avoid tablet crushing for prolonged-release formulations; instead, use direct dissolution in acidic diluents to ensure robustness .

- Validation parameters : Include specificity (via forced degradation studies), linearity (1–150 µg/mL), and accuracy (98–102%) per ICH guidelines .

Q. What clinical trial frameworks are effective for evaluating this compound’s cognitive benefits in mild cognitive impairment (MCI)?

Use the PICOT framework to structure trials:

- Population : Patients with MCI of vascular or neurodegenerative origin .

- Intervention : this compound monotherapy (50–150 mg/day) over 6–12 months.

- Comparison : Placebo or active controls (e.g., donepezil).

- Outcome : Cognitive scores (e.g., MoCA, ADAS-Cog), safety endpoints (e.g., gastrointestinal tolerability) .

- Time : Assess outcomes at 3-month intervals to capture early response patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s effects on Aβ generation across experimental models?

Discrepancies arise from dose-dependent effects (e.g., Aβ elevation at high doses in SK-N-SH cells vs. neuroprotection in animal models) . Mitigation strategies include:

- Comparative dose-response studies : Test this compound across concentrations (0.1–100 µM) in parallel in vitro (cell lines) and in vivo (transgenic mice) models.

- Mechanistic profiling : Use RNA-seq or proteomics to identify pathways (e.g., tau phosphorylation, synaptic plasticity) differentially affected by dosage .

- Meta-analysis : Pool data from preclinical studies to quantify effect size heterogeneity and identify confounding variables (e.g., species, treatment duration) .

Q. What strategies optimize this compound’s assay robustness in prolonged-release formulations?

Adopt Quality by Design (QbD) principles:

- Critical quality attributes (CQAs) : Prioritize separation from degradation products (e.g., oxidants, acids) and extraction efficiency (>98%) .

- Design of Experiments (DoE) : Vary chromatographic parameters (column temperature: 25–35°C; flow rate: 1.0–1.5 mL/min) to define method operable ranges .

- Forced degradation studies : Expose tablets to heat (70°C), humidity (75% RH), and UV light to validate stability-indicating capability .

Q. How do pharmacokinetic interactions between this compound and antipsychotics influence experimental design?

this compound’s efficacy is reduced by D2-antagonists (e.g., haloperidol) due to receptor competition . Researchers should:

- Monitor plasma levels : Use LC-MS/MS to quantify this compound and metabolites (e.g., this compound-N-oxide) in co-administered regimens .

- Adjust dosing schedules : Stagger administration times to minimize receptor competition in animal models.

- Assess QTc prolongation : Incorporate electrocardiography in safety protocols when combining with QT-prolonging agents .

Q. What statistical approaches address heterogeneity in meta-analyses of this compound’s efficacy?

For heterogeneous datasets (e.g., variable UPDRS-III outcomes across trials):

- Random-effects models : Calculate pooled effect sizes using the DerSimonian-Laird method to account for between-study variance .

- Subgroup analysis : Stratify by disease stage (early vs. advanced PD), dosage (50–150 mg/day), or study duration (3–12 months) .

- Sensitivity analysis : Exclude low-quality trials (e.g., those with inadequate blinding) to assess robustness .

Q. Methodological Guidance

Q. What are key considerations for designing preclinical studies on this compound’s neuroprotective effects?

- Endpoint selection : Include biomarkers (Aβ40/42, BDNF levels) and behavioral outcomes (rotarod, Morris water maze) .

- Control groups : Use vehicle-treated controls and comparator drugs (e.g., ropinirole) to contextualize effects.

- Sample size justification : Perform power analysis based on pilot data (e.g., 20% Aβ reduction, α=0.05, power=80%) .

Q. How can researchers leverage QbD for novel this compound formulation development?

- Risk assessment : Identify high-impact variables (e.g., polymer type in prolonged-release matrices) using Ishikawa diagrams .

- Process analytical technology (PAT) : Implement real-time dissolution monitoring to optimize release kinetics.

- Stability protocols : Store formulations under ICH-recommended conditions (25°C/60% RH) and assess assay variability over 24 months .

Propiedades

IUPAC Name |

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c1-4-17-16(18-5-1)20-8-6-19(7-9-20)11-13-2-3-14-15(10-13)22-12-21-14/h1-5,10H,6-9,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQDPVLVUJFGPGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52293-23-9 (mesylate), 78213-63-5 (mono-hydrochloride) | |

| Record name | Piribedil [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003605014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9045188 | |

| Record name | Piribedil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3605-01-4 | |

| Record name | Piribedil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3605-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piribedil [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003605014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piribedil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12478 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Piribedil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piribedil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.695 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIRIBEDIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DO22K1PRDJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.